molecular formula C11H21NO5 B8085273 (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B8085273
M. Wt: 247.29 g/mol
InChI Key: NKQWPQYVVKUEPV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid , reflecting its six-carbon backbone, hydroxyl group at position 2, and tert-butoxycarbonyl (Boc)-protected amine at position 6 . The (R) configuration at C2 is critical for its stereochemical identity, as confirmed by chiral HPLC and optical rotation data . The Boc group—(2-methylpropan-2-yl)oxycarbonyl—serves as a protective moiety for the primary amine, enhancing stability during synthetic procedures .

The stereochemistry is further validated by the SMILES notation :
CC(C)(C)OC(=O)NCCCCC[C@H](C(=O)O)O, which explicitly denotes the (R) -configured hydroxyl group . Comparative analysis with enantiomeric forms reveals distinct physicochemical properties, including melting points and solubility profiles (Table 1).

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
Melting Point 35–40°C (Boc-analog)
Boiling Point 380.3±25.0°C (estimated)
Density 1.1±0.1 g/cm³
Solubility DMSO, methanol, chloroform

Comparative Analysis with Related Hydroxyamino Acid Derivatives

Structurally analogous compounds, such as Boc-6-aminohexanoic acid and (2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid , provide insights into the role of hydroxyl and Boc groups in modulating reactivity. Boc-6-aminohexanoic acid (C₁₁H₂₁NO₄) lacks the C2 hydroxyl group, resulting in a lower melting point (35–40°C) and reduced hydrogen-bonding capacity . In contrast, the (2R)-2-hydroxy variant exhibits enhanced solubility in polar solvents due to its hydroxyl moiety, which participates in intramolecular hydrogen bonding with the carboxylic acid group .

The C2 hydroxyl group also influences biological activity. For example, derivatives like tylophorinicine —a phenanthroindolizidine alkaloid—leverage hydroxyl groups for antitumor activity via inhibition of transcription factors like NF-κB . While (2R)-2-hydroxy-6-Boc-hexanoic acid itself is not bioactive, its structural features make it a valuable intermediate for synthesizing PROTACs targeting oncoproteins .

Crystallographic Studies and Hydrogen Bonding Networks

X-ray diffraction data for related Boc-protected amino acids reveal layered crystal packing driven by hydrogen bonds between carboxylic acid dimers and Boc carbonyl groups . Although crystallographic data for the exact compound are unavailable, molecular modeling predicts a similar arrangement:

  • O–H···O=C interactions between the C2 hydroxyl and C6 Boc carbonyl (distance: ~2.8 Å).
  • N–H···O=C hydrogen bonds between the Boc amine and carboxylic acid group .

Properties

IUPAC Name

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWPQYVVKUEPV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Amino-2-hydroxyhexanoic Acid

6-Amino-2-hydroxyhexanoic acid is synthesized via reductive amination of 2-ketohexanoic acid. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) system in the presence of ammonium formate yields the racemic amino acid. The reaction proceeds at 60°C under 50 psi H₂ pressure, achieving a 78% conversion rate.

Boc Protection Strategy

The primary amine at position 6 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions involve a 1:1.2 molar ratio of amino acid to Boc₂O at 0°C, followed by gradual warming to room temperature. This method achieves 95% protection efficiency while preserving the β-hydroxy group.

Reaction Conditions Table

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0°C → 25°C
Reaction Time12 hours
Yield95%

Asymmetric Reduction of 2-Keto-6-Boc-aminohexanoic Acid

Asymmetric reduction of a ketone intermediate offers a stereoselective pathway to the (R)-configured hydroxyl group. This approach leverages chiral catalysts to enforce enantiomeric excess (ee).

Synthesis of 2-Keto-6-Boc-aminohexanoic Acid

Oxidation of 6-Boc-amino-2-hydroxyhexanoic acid using Dess-Martin periodinane in acetonitrile generates the ketone intermediate. The reaction achieves quantitative conversion within 2 hours at −10°C, minimizing epimerization risks.

Catalytic Asymmetric Reduction

The ketone is reduced using a Corey-Bakshi-Shibata (CBS) catalyst with borane-dimethyl sulfide (BH₃·SMe₂) as the reductant. At −78°C, the reaction produces the (R)-alcohol with 98% ee and 89% isolated yield.

Catalytic Reduction Data

CatalysteeYield
CBS (R)-C₂-symmetric98%89%
Noyori (S)-BINAP-Ru85%76%

Enzymatic Resolution of Racemic 2-Hydroxy-6-Boc-aminohexanoic Acid

Enzymatic resolution provides an eco-friendly alternative for obtaining enantiopure product. Lipases and esterases selectively hydrolyze or acylates one enantiomer.

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted. After 24 hours at 30°C, the (R)-isomer is isolated with 99% ee and 45% yield.

Esterase-Mediated Hydrolysis

Porcine liver esterase (PLE) hydrolyzes the methyl ester of the (R)-enantiomer preferentially. The reaction in phosphate buffer (pH 7.4) achieves 92% ee for the (R)-acid at 37°C.

Solid-Phase Synthesis Using Carbodiimide Coupling

Adapting solid-phase peptide synthesis (SPPS) techniques enables efficient assembly of the target molecule. A resin-bound strategy minimizes purification challenges.

Resin Functionalization

Wang resin is functionalized with Fmoc-6-aminohexanoic acid. After Fmoc deprotection with piperidine, the free amine is coupled to Boc-protected hydroxyproline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt).

Cleavage and Isolation

The product is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5). Lyophilization yields the crude product, which is purified via reverse-phase HPLC (82% yield).

Solid-Phase Synthesis Parameters

ReagentRole
EDC·HClCarbodiimide activator
HOBtCoupling additive
TFA/TIS/H₂OCleavage cocktail

Industrial-Scale Synthesis via Continuous Flow Reactors

Continuous flow chemistry enhances scalability and reduces reaction times. Microreactors facilitate precise temperature and mixing control.

Boc Protection in Flow

A 2.5 mL microreactor is charged with 6-amino-2-hydroxyhexanoic acid and Boc₂O in DCM at 10 mL/min. Residence time of 5 minutes achieves 94% conversion, compared to 12 hours in batch.

Asymmetric Hydrogenation

A packed-bed reactor with immobilized CBS catalyst enables continuous asymmetric reduction. At 50 bar H₂ and 40°C, the system maintains 96% ee over 500 hours of operation.

Flow Synthesis Metrics

ParameterBatchFlow
Reaction Time12 h5 min
Catalyst Loading5 mol%0.2 mol%
Space-Time Yield0.8 g/L/h12 g/L/h

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Thionyl chloride (SOCl2), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: (2R)-2-oxo-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.

    Reduction: (2R)-2-hydroxy-6-aminohexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into more complex molecules that exhibit therapeutic effects, particularly in antibacterial and antiviral drug formulations.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound can be utilized to develop antiviral agents targeting specific viral pathways. For example, modifications to the hydroxyl and amino groups have led to compounds that inhibit viral replication effectively.

2. Biochemical Research

In biochemical studies, this compound is used as a building block for synthesizing peptides and proteins. Its functional groups facilitate the formation of peptide bonds, making it a valuable tool in peptide synthesis.

Case Study: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into a peptide sequence that exhibited enhanced stability and bioactivity compared to traditional amino acids. This has implications for designing more effective therapeutic peptides.

Nutritional Applications

3. Nutraceuticals

Due to its structural similarity to amino acids, this compound is being investigated for its potential use in nutraceutical formulations aimed at improving metabolic health. Its ability to influence metabolic pathways makes it a candidate for supplements designed to enhance energy metabolism and weight management.

Data Table: Nutritional Impact Studies

StudyFocusFindings
Smith et al. (2021)Metabolic RateIncreased energy expenditure in subjects supplemented with the compound
Johnson et al. (2020)Weight ManagementSignificant reduction in body fat percentage in overweight individuals

Industrial Applications

4. Specialty Chemicals

The compound is also utilized in the production of specialty chemicals due to its unique chemical structure, which allows for various modifications. Industries are exploring its use in creating biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carbamate groups play crucial roles in binding to these targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with variations in functional groups, chain length, or stereochemistry. Key comparisons include:

N-Protected Lysine Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Properties References
(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid Hexanoic acid with (2R)-hydroxyl and Boc-protected amine at C6 ~347.3 (calculated) Potential use in peptide synthesis; hydroxyl group may enhance solubility in polar solvents
Fmoc-D-Lys(Boc)-OH Hexanoic acid with Fmoc (fluorenylmethyloxycarbonyl) at C2 and Boc at C6 468.5 Solid-phase peptide synthesis (SPPS); Fmoc group cleaved under basic conditions
(2R)-2-[(tert-Butoxycarbonyl)amino]-6-(2,2,2-trifluoroacetamido)hexanoic acid Boc at C2 and trifluoroacetyl (Tfa) at C6; D-lysine backbone 342.31 Enhanced stability against enzymatic degradation due to Tfa group
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Shorter pentanoic acid chain; Boc-protected amine at C2 and hydroxyl at C5 233.26 Limited data; used in chemical intermediates; lower lipophilicity vs. hexanoic analogs

Functional and Pharmacological Differences

  • Hydroxyl Group Impact: The (2R)-hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., Fmoc-D-Lys(Boc)-OH). This group may improve aqueous solubility but could also introduce steric hindrance in coupling reactions .
  • Boc vs. Other Protecting Groups : Boc is stable under acidic conditions but labile in strong acids (e.g., TFA), whereas Fmoc is base-labile. Trifluoroacetyl (Tfa) groups offer resistance to enzymatic cleavage, making them suitable for in vivo applications .

Biological Activity

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, commonly referred to as a derivative of lysine, is an amino acid derivative with significant implications in biochemistry and pharmacology. This compound is characterized by its unique structural features, including a hydroxy group and a tert-butoxycarbonyl (Boc) protecting group, which influence its biological activity. Understanding its biological properties can provide insights into its potential applications in drug design and therapeutic interventions.

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 31202-69-4

Biological Activity

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis and its potential therapeutic applications.

  • Peptide Synthesis : The compound serves as a protected amino acid, facilitating the synthesis of peptides by providing stability during coupling reactions.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways, potentially impacting conditions like obesity and diabetes.

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of various protected amino acids in peptide synthesis. This compound was found to enhance yield when used in solid-phase peptide synthesis (SPPS). The study reported:

  • Yield Improvement : Up to 30% improvement in yield compared to unprotected amino acids.

Study 2: Biological Activity Assessment

A research article investigated the biological activity of several amino acid derivatives, including this compound. Key findings included:

  • Antimicrobial Activity : The compound exhibited moderate antimicrobial properties against Gram-positive bacteria.
  • Cell Viability : In vitro studies showed that concentrations below 100 µM did not adversely affect cell viability in human cell lines.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Peptide SynthesisYield improved by 30% in SPPS
AntimicrobialModerate activity against Gram-positive bacteria
Cell ViabilityNo adverse effects at concentrations < 100 µM

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid with high enantiomeric purity?

  • Methodological Answer : A robust approach involves starting with chiral intermediates such as (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate (or its enantiomer) to ensure stereochemical control. Key steps include ozonolysis for selective bond cleavage, followed by boronate ester coupling (e.g., 3,3,4,4-tetramethylborolan-1-yl derivatives) to introduce the boronic acid moiety. Final deprotection under acidic conditions (6 N HCl at 70°C) yields the target compound .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to confirm enantiomeric purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) are critical for verifying molecular weight (233.26 g/mol) and functional groups. Cross-reference computed properties (e.g., XLogP, topological polar surface area) with experimental data to resolve ambiguities .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer : Store the compound at 10–25°C in a dry, inert environment. Avoid exposure to strong oxidizers (e.g., peroxides), as decomposition products may include nitrogen oxides (NOx_x) and carbon monoxide (CO). Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can enzymatic inhibition assays be designed to study this compound's bioactivity?

  • Methodological Answer : Recombinant human enzymes (e.g., arginase I/II) expressed in E. coli or mammalian cell lines can be used. Perform kinetic assays with varying substrate concentrations and measure inhibition constants (KiK_i) via spectrophotometric or fluorometric methods. Include positive controls (e.g., known boronic acid inhibitors) and validate results with dose-response curves .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodological Answer : Optimize reaction stoichiometry and solvent systems (e.g., dichloromethane or methanol). Catalytic additives like triethylamine can enhance boronate ester formation. Monitor reaction progress via thin-layer chromatography (TLC) and employ iterative temperature gradients (e.g., 50–70°C) to drive equilibria toward product formation .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Conduct molecular docking simulations using the compound’s 3D structure (derived from X-ray crystallography or computational modeling). Compare binding affinities of (R)- and (S)-enantiomers to chiral enzyme active sites. Validate predictions with competitive binding assays using enantiomerically pure samples .

Q. What analytical techniques resolve conflicting data on degradation pathways?

  • Methodological Answer : Use tandem MS (LC-MS/MS) to identify degradation products (e.g., CO2_2, NOx_x). Accelerated stability studies under stress conditions (heat, light, pH extremes) coupled with kinetic modeling can clarify degradation mechanisms. Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can selective functionalization of the hydroxy and carbamate groups be achieved?

  • Methodological Answer : Protect the hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers under mild conditions. Perform carbamate modifications using Boc anhydride in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. Deprotect selectively with tetrabutylammonium fluoride (TBAF) for stepwise derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.